molecular formula C13H11NO B3045989 5-Methoxy-1H-benzo[g]indole CAS No. 117461-83-3

5-Methoxy-1H-benzo[g]indole

Cat. No. B3045989
CAS RN: 117461-83-3
M. Wt: 197.23 g/mol
InChI Key: DGGPMXAQMFWTBH-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[g]indole is a heterocyclic compound with the empirical formula C13H11NO . It has a molecular weight of 197.23 .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1H-benzo[g]indole consists of a benzene ring and a pyrrole nucleus fused at the 2 and 3 positions . The compound has been characterized using various spectroscopic methods such as 1H-NMR, FT-IR, UV-Vis, and mass spectrometry .


Chemical Reactions Analysis

Indole derivatives, including 5-Methoxy-1H-benzo[g]indole, have been used in various chemical reactions due to their diverse biological activities . They have been used in the synthesis of biologically active compounds for the treatment of various disorders .


Physical And Chemical Properties Analysis

5-Methoxy-1H-benzo[g]indole is a solid compound . It has a melting point of 124-127 °C . The compound is characterized by the SMILES string COc1cc2cc[nH]c2c3ccccc13 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. Notably, indolyl and oxochromenyl xanthenone derivatives were investigated for their anti-HIV-1 activity .

Phosphorescent Properties

Interestingly, 5-Methoxy-1H-benzo[g]indole has been studied for its room-temperature ultralong phosphorescence in PMMA films . This property could have applications in optoelectronic devices.

Crystallography and Polymorphism

A recent study discovered a new polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid (MI2CA). Crystallographic analysis revealed intriguing intermolecular interactions in this compound .

Read the full review on the biological potential of indole derivatives Photo-activated room-temperature ultralong phosphorescence in the PMMA film Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid Xue et al., Bioorg. Med. Chem. Lett., 2017, 27(14), 3128–3132. : Cihan-Üstündag et al., Bioorg. Med. Chem. Lett., 2010, 20(18), 5421–5424.

Future Directions

Indole derivatives, including 5-Methoxy-1H-benzo[g]indole, have immense potential for exploration for newer therapeutic possibilities . Their diverse biological activities make them a valuable scaffold for the development of new drug molecules .

properties

IUPAC Name

5-methoxy-1H-benzo[g]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-12-8-9-6-7-14-13(9)11-5-3-2-4-10(11)12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPMXAQMFWTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C31)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553634
Record name 5-Methoxy-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1H-benzo[g]indole

CAS RN

117461-83-3
Record name 5-Methoxy-1H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117461-83-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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